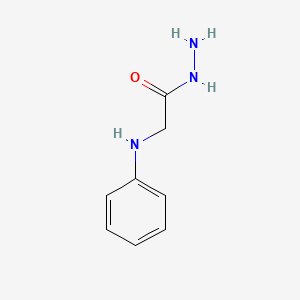

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Übersicht

Beschreibung

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer, antituberculosis, antibacterial, and anti-HIV properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents . For example, one strategy for the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds can be analyzed using various techniques such as X-ray crystallography . The structure of these compounds often includes a triazole ring, which can form a variety of non-covalent bonds with enzymes and receptors .Chemical Reactions Analysis

1,2,4-Triazole compounds can undergo various chemical reactions. For example, the nitro group of certain 1,2,4-triazole compounds can mediate hydrogen bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary widely. For example, 3-Nitro-1H-1,2,4-triazole has a melting point of 210 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Drug Discovery

The 1,2,4-triazole ring is a significant structure in medicinal chemistry due to its resemblance to the amide bond, which is a common feature in many drugs. Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can serve as a precursor for synthesizing various triazole derivatives that have potential applications in drug discovery . These derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.

Organic Synthesis

In organic chemistry, the triazole ring of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be utilized in click chemistry reactions, which are known for their efficiency and specificity . This compound can be involved in the synthesis of complex organic molecules, serving as a building block for creating diverse chemical libraries for further research and development.

Polymer Chemistry

The triazole moiety is known for its stability and can be incorporated into polymers to enhance their properties. Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be used in the design of functional polymers with potential applications in coatings, adhesives, and smart materials .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding, Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be a key component in the construction of supramolecular structures . These structures have implications in the development of molecular machines, sensors, and drug delivery systems.

Bioconjugation

The triazole ring can act as a linker in bioconjugation strategies, connecting biomolecules to other chemical entities. Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be used to attach drugs to targeting moieties or to modify proteins and peptides for therapeutic purposes .

Chemical Biology

In chemical biology, Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be used to explore biological systems by introducing triazole-containing probes or inhibitors. These compounds can help in understanding enzyme mechanisms, protein interactions, and cellular processes .

Fluorescent Imaging

The triazole ring can be part of fluorescent compounds used in imaging techniques. Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can contribute to the synthesis of fluorescent markers for visualizing biological molecules and processes .

Materials Science

The stability and versatility of the triazole ring make it suitable for developing new materials with enhanced properties. Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate can be a precursor for materials used in electronics, photonics, and nanotechnology .

Wirkmechanismus

- Gulyaev, D. A., Klenov, M. S., Churakov, A. M., Strelenko, Y. A., Fedyanin, I. V., Lempert, D. B., … & Tartakovsky, V. A. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N (O) N–N fragment. RSC Advances, 11(39), 23998-24006

- Molecular modeling studies: Compound 10ec binds to the colchicine binding site of tubulinDesign and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl …

- Introduction of carbonyl moiety increases density and decomposition temperature: Bis (3-nitro-1- (trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone …

- Structure and properties: 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline - ChemSpider.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBISXCYXLGZZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317868 | |

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

CAS RN |

70965-23-0 | |

| Record name | 70965-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)